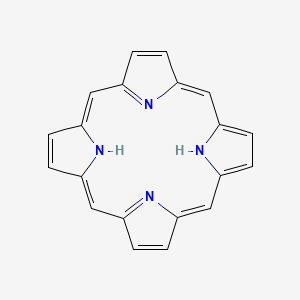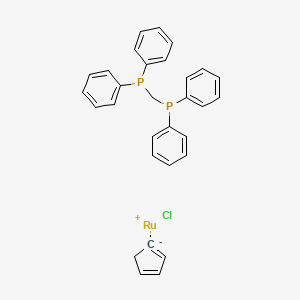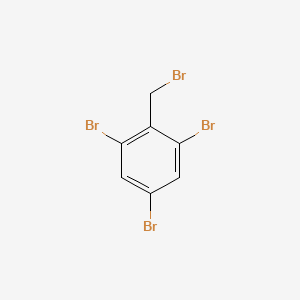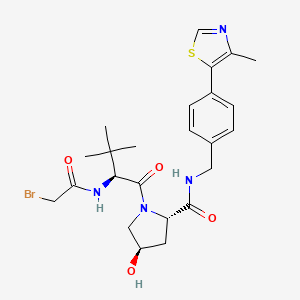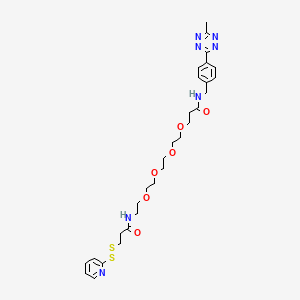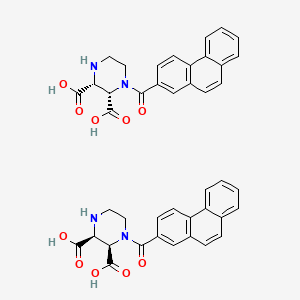amido}(p-cymene)ruthenium(II)tetrafluoroborate](/img/structure/B11928306.png)
{[(1R,2R)-2-amino-1,2-diphenylethyl](4-toluenesulfonyl)amido}(p-cymene)ruthenium(II)tetrafluoroborate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{(1R,2R)-2-amino-1,2-diphenylethylamido}(p-cymene)ruthenium(II)tetrafluoroborate is a complex organometallic compound It features a ruthenium(II) center coordinated to a p-cymene ligand, a chiral diamine ligand, and a tosylamido group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {(1R,2R)-2-amino-1,2-diphenylethylamido}(p-cymene)ruthenium(II)tetrafluoroborate typically involves the following steps:
Ligand Preparation: The chiral diamine ligand, (1R,2R)-2-amino-1,2-diphenylethylamine, is synthesized from commercially available starting materials.
Complex Formation: The ligand is reacted with ruthenium(II) precursor, such as ruthenium(II) chloride dimer, in the presence of p-cymene to form the intermediate complex.
Tosylation: The intermediate complex is then treated with p-toluenesulfonyl chloride to introduce the tosylamido group.
Anion Exchange: Finally, the chloride anion is exchanged with tetrafluoroborate to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the ruthenium center is oxidized to a higher oxidation state.
Reduction: It can also participate in reduction reactions, where the ruthenium center is reduced to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and organic peroxides.
Reduction: Reducing agents such as sodium borohydride or hydrazine are typically used.
Substitution: Ligand exchange can be facilitated by using excess ligands or by changing the solvent.
Major Products
Oxidation: Higher oxidation state ruthenium complexes.
Reduction: Lower oxidation state ruthenium complexes.
Substitution: New ruthenium complexes with different ligands.
科学研究应用
Chemistry
Catalysis: The compound is used as a catalyst in various organic transformations, including hydrogenation, oxidation, and C-H activation reactions.
Asymmetric Synthesis: Due to its chiral nature, it is employed in enantioselective synthesis to produce optically active compounds.
Biology and Medicine
Anticancer Activity: The compound has shown potential as an anticancer agent, exhibiting cytotoxicity against various cancer cell lines.
Antimicrobial Activity: It also possesses antimicrobial properties, making it a candidate for developing new antibiotics.
Industry
Material Science: The compound is explored for its use in the development of advanced materials, such as conductive polymers and nanomaterials.
作用机制
The mechanism by which {(1R,2R)-2-amino-1,2-diphenylethylamido}(p-cymene)ruthenium(II)tetrafluoroborate exerts its effects involves coordination to target molecules through its ruthenium center. The p-cymene ligand provides stability, while the chiral diamine and tosylamido groups enhance selectivity and reactivity. In biological systems, the compound interacts with cellular components, leading to apoptosis in cancer cells or disruption of microbial cell walls.
相似化合物的比较
Similar Compounds
- {(1R,2R)-2-amino-1,2-diphenylethylamido}(benzene)ruthenium(II)tetrafluoroborate
- {(1R,2R)-2-amino-1,2-diphenylethylamido}(cyclopentadienyl)ruthenium(II)tetrafluoroborate
Uniqueness
- Ligand Structure : The presence of the p-cymene ligand distinguishes it from other similar compounds, providing unique steric and electronic properties.
- Chirality : The chiral diamine ligand imparts enantioselectivity, making it valuable for asymmetric synthesis.
- Tosylamido Group : The tosylamido group enhances the compound’s stability and reactivity, particularly in biological applications.
This detailed article provides a comprehensive overview of {(1R,2R)-2-amino-1,2-diphenylethylamido}(p-cymene)ruthenium(II)tetrafluoroborate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C31H32BF4N2O3RuS- |
|---|---|
分子量 |
700.5 g/mol |
IUPAC 名称 |
2-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-azanidylcarbonylbenzenesulfinate;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);tetrafluoroborate |
InChI |
InChI=1S/C21H20N2O3S.C10H14.BF4.Ru/c22-20(15-9-5-2-6-10-15)19(14-7-3-1-4-8-14)17-13-16(21(23)24)11-12-18(17)27(25)26;1-8(2)10-6-4-9(3)5-7-10;2-1(3,4)5;/h1-13,19-20H,22H2,(H3,23,24,25,26);4-8H,1-3H3;;/q;;-1;+2/p-2/t19-,20+;;;/m1.../s1 |
InChI 键 |
LEVABAZKNPRZPZ-SXFSLILVSA-L |
手性 SMILES |
[B-](F)(F)(F)F.CC1=CC=C(C=C1)C(C)C.C1=CC=C(C=C1)[C@H](C2=C(C=CC(=C2)C(=O)[NH-])S(=O)[O-])[C@H](C3=CC=CC=C3)N.[Ru+2] |
规范 SMILES |
[B-](F)(F)(F)F.CC1=CC=C(C=C1)C(C)C.C1=CC=C(C=C1)C(C2=C(C=CC(=C2)C(=O)[NH-])S(=O)[O-])C(C3=CC=CC=C3)N.[Ru+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


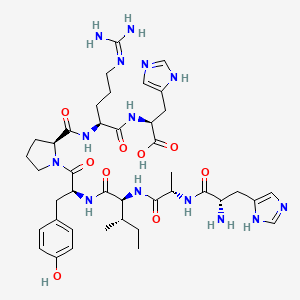
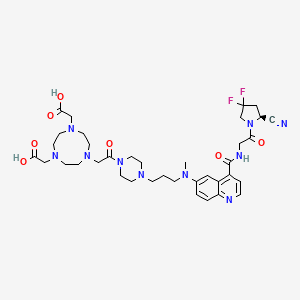

![(S)-2-Hydroxy-2'-[(R)-hydroxy(o-tolyl)methyl]-[1,1'-binaphthalene]](/img/structure/B11928265.png)
